
N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hypochlorous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloroimino)-6-fluorochroman is a chemical compound belonging to the class of chromans, which are oxygen-containing heterocycles. This compound is characterized by the presence of a chloroimino group at the 4-position and a fluorine atom at the 6-position on the chroman ring. Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloroimino)-6-fluorochroman typically involves the introduction of the chloroimino and fluorine groups onto the chroman ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-6-fluorochroman, is reacted with an amine to introduce the imino group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods: Industrial production of 4-(Chloroimino)-6-fluorochroman may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chloroimino)-6-fluorochroman can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo-6-fluorochroman, while reduction may produce 4-amino-6-fluorochroman .
Applications De Recherche Scientifique
4-(Chloroimino)-6-fluorochroman has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Chloroimino)-6-fluorochroman involves its interaction with specific molecular targets. The chloroimino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or van der Waals interactions .
Comparaison Avec Des Composés Similaires
- 4-(Chloroimino)-6-chlorochroman
- 4-(Chloroimino)-6-bromochroman
- 4-(Chloroimino)-6-iodochroman
Comparison: Compared to its analogs, 4-(Chloroimino)-6-fluorochroman is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
90477-45-5 |
|---|---|
Formule moléculaire |
C9H7ClFNO |
Poids moléculaire |
199.61 g/mol |
Nom IUPAC |
N-chloro-6-fluoro-2,3-dihydrochromen-4-imine |
InChI |
InChI=1S/C9H7ClFNO/c10-12-8-3-4-13-9-2-1-6(11)5-7(8)9/h1-2,5H,3-4H2 |
Clé InChI |
JOYYZHWCUDYZKJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1=NCl)C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


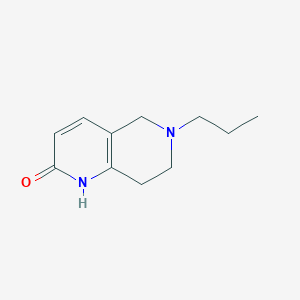
![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B11903176.png)
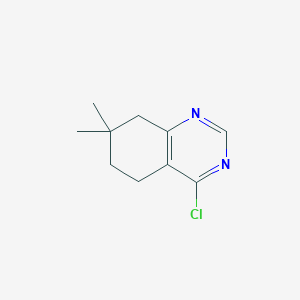


![3-Methyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11903209.png)

![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)
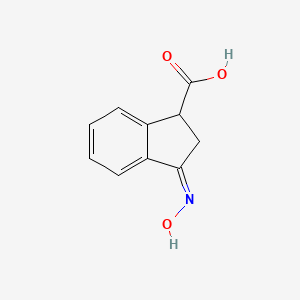
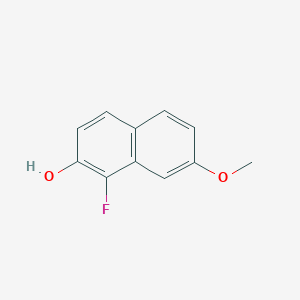
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11903246.png)
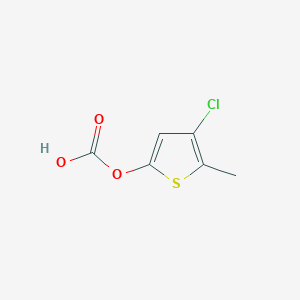
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11903260.png)
![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11903262.png)
